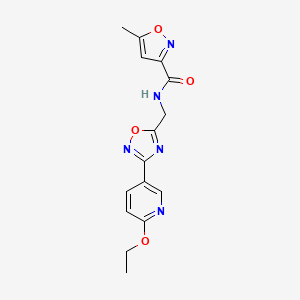

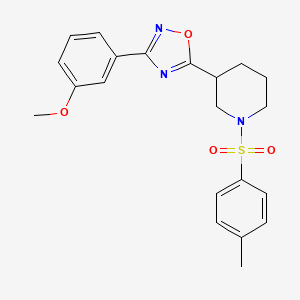

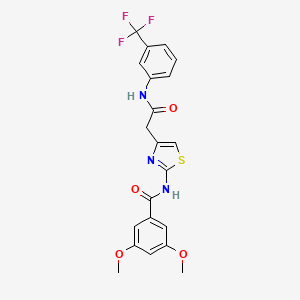

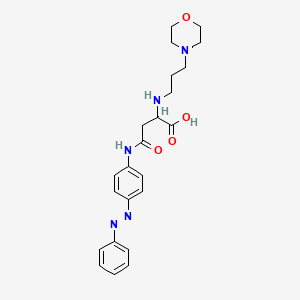

![molecular formula C24H23N3O3 B2721080 4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860786-57-8](/img/structure/B2721080.png)

4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would typically involve providing the IUPAC name, molecular formula, and structure of the compound.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.Molecular Structure Analysis

This involves analyzing the molecular structure of the compound, often using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis of triazole derivatives, including compounds with structural features similar to the one , often involves exploring π-hole tetrel bonding interactions, which are critical for understanding the molecular assembly and interaction energies within these compounds. Such studies provide insight into the substituents' effects on the nucleophilic/electrophilic nature of functional groups, influencing the compound's reactivity and potential applications in material science and catalysis (Ahmed et al., 2020).

Antimicrobial and Anticancer Activities

- Research on 1,2,4-triazole derivatives has shown that these compounds exhibit significant antimicrobial activities. The modification of the triazole core structure, similar to the one , allows for the synthesis of novel compounds with potential as antimicrobial agents (Bektaş et al., 2007).

- Additionally, some 1,2,4-triazole derivatives have been evaluated for their anticancer activity, demonstrating the potential of these compounds in drug discovery for cancer treatment. The specific structural modifications can lead to compounds with promising anticancer properties (Bekircan et al., 2008).

Electronic and Molecular Properties

- Studies involving the molecular, electronic, and spectroscopic analysis of triazole derivatives reveal their nonlinear optical properties and their potential applications in the development of new materials for optoelectronics. Such investigations help understand the electronic structure and the impact of different substituents on the compound's properties (Beytur & Avinca, 2021).

Photocatalytic Applications

- The photocatalytic activities of benzyl alcohol derivatives, including those with methoxy groups, have been explored, demonstrating their potential in selective oxidation processes under visible light. This highlights the application of similar compounds in environmental remediation and sustainable chemistry practices (Higashimoto et al., 2009).

Safety And Hazards

This involves studying the safety and potential hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.

Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, or further studies into its properties or mechanism of action.

properties

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-5-methyl-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3/c1-18-25-26(16-19-8-12-22(29-2)13-9-19)24(28)27(18)21-10-14-23(15-11-21)30-17-20-6-4-3-5-7-20/h3-15H,16-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPOVCPFLZEQEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

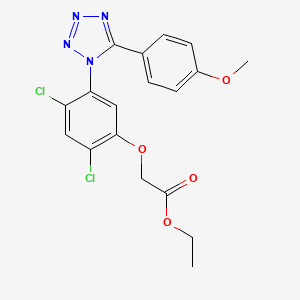

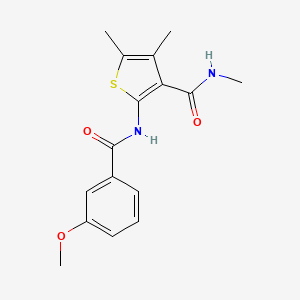

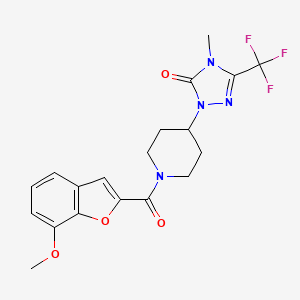

![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B2721010.png)